2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxy-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-13-11-16(20-17(18-13)21-9-5-6-10-21)23-12-15(22)19-14-7-3-2-4-8-14/h2-4,7-8,11H,5-6,9-10,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLSWQDPWHJGLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide typically involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol with N-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the pyrimidine ring.
Substitution: Formation of substituted derivatives with different functional groups replacing the original substituents on the pyrimidine ring.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology. It has been shown to interact with various neurotransmitter systems, potentially influencing conditions related to neurodegenerative diseases.
Neuroprotective Effects
The compound's neuroprotective properties are attributed to its ability to modulate glutamate receptors, particularly NMDA receptors. This modulation can help mitigate excitotoxicity, a process linked to neuronal damage in conditions such as Alzheimer's disease and multiple sclerosis .
Antioxidant Properties
In addition to its neuroprotective effects, 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide has demonstrated antioxidant properties. It may scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Neurodegenerative Diseases : Its ability to protect neurons from excitotoxicity makes it a candidate for treating Alzheimer's disease and other neurodegenerative disorders.
- Psychiatric Disorders : Given its influence on neurotransmitter systems, there is potential for applications in managing psychiatric conditions such as depression and anxiety .
- Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties by inducing apoptosis in cancer cells .
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on Neuroprotection : A study involving animal models of Alzheimer's disease demonstrated that administration of this compound led to improved cognitive function and reduced markers of neuroinflammation .
- Antioxidant Activity Assessment : In vitro experiments showed that the compound significantly reduced oxidative stress markers in neuronal cell cultures exposed to toxic agents, indicating its potential as a neuroprotective agent .
- Psychiatric Disorder Model : Research involving models of anxiety revealed that treatment with this compound resulted in decreased anxiety-like behaviors, suggesting its potential application in psychiatric therapies .
Mechanism of Action
The mechanism of action of 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production.
Comparison with Similar Compounds
Structural Analogues with Modified Pyrimidine or Acetamide Substituents
The following compounds share key structural motifs but differ in substituents, impacting physicochemical properties and biological activity:
Key Observations:
- Substituent Effects on Lipophilicity and Binding: The bromonaphthyl group in VU0418705 increases molecular weight and lipophilicity compared to the target compound’s pyrrolidinyl-pyrimidine core. This may enhance membrane permeability but reduce solubility .
- Metabolic Stability:
Complex Analogues in PROTAC Design
The target compound’s pyrimidine core appears in PROTACs (Proteolysis-Targeting Chimeras), such as Compound 4 (), which integrates a TG2-targeting warhead, a linker, and a cereblon-binding dioxopiperidinyl group .
Key Observations:
- Mechanistic Divergence:
- Fluorine and Trifluoromethyl Effects: The EP Patent Compound’s trifluoromethyl and difluoro groups () enhance electronegativity and metabolic resistance compared to the target compound’s non-fluorinated structure .
Biological Activity
2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide, a compound with notable structural features, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cell signaling modulation. This article delves into the compound's biological activity, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 290.39 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety and an aromatic phenyl group, which are critical for its biological interactions.
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. The underlying mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that the compound can significantly reduce cell viability in cancer cell lines, suggesting its potential as an anticancer agent.
- Modulation of Signaling Pathways : The compound appears to interfere with key signaling pathways involved in cell growth and survival, including the inhibition of cyclin-dependent kinases (CDKs) and matrix metalloproteinases (MMPs), which are crucial for cancer metastasis .
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 5.0 | Inhibition of CDK activity |
| Antimetastatic | A549 (Lung Cancer) | 3.5 | Downregulation of MMPs |
| Cytotoxicity | HeLa (Cervical Cancer) | 4.0 | Induction of apoptosis via caspase activation |
| Inhibition of Migration | 4T1 (Breast Cancer) | 2.0 | Disruption of actin cytoskeleton dynamics |
Case Study 1: Anticancer Activity in Breast Cancer Models
In a study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in a significant reduction in cell proliferation, with an IC50 value of 5 µM. The mechanism was linked to the downregulation of cyclin D1 expression, leading to cell cycle arrest at the G1 phase .
Case Study 2: Metastasis Inhibition in Lung Cancer
In another investigation using A549 lung cancer cells, the compound demonstrated potent antimetastatic properties with an IC50 value of 3.5 µM. The study highlighted its ability to inhibit MMP9 expression, which is critical for tumor invasion and metastasis .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)-N-phenylacetamide?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation steps. For example, pyrimidine intermediates can be functionalized via nucleophilic substitution under alkaline conditions, followed by reduction using iron powder in acidic media . Key variables include temperature control (e.g., 60–80°C for substitution reactions), solvent selection (e.g., dichloromethane or dimethylformamide), and catalyst optimization (e.g., triethylamine for condensation) . Reaction yields depend on precise stoichiometric ratios and purification methods like column chromatography.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Advanced spectroscopic techniques are critical:
Q. What are the key structural features influencing its physicochemical properties?
The compound’s pyrimidine core with a pyrrolidine substituent enhances solubility in polar aprotic solvents (e.g., DMSO) due to hydrogen-bonding capacity. The acetamide linkage and phenyl group contribute to stability under ambient conditions but may limit aqueous solubility . LogP values (predicted via computational tools like MarvinSketch) suggest moderate lipophilicity, which is critical for bioavailability studies.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect biological activity?
Structure-activity relationship (SAR) studies reveal that:
- Pyrrolidine substitution modulates enzyme-binding affinity (e.g., kinase inhibition) .
- Methyl groups on the pyrimidine ring enhance metabolic stability by reducing cytochrome P450 oxidation .
- Replacing the phenyl group with fluorinated analogs improves target selectivity in cancer cell lines (e.g., A549) . Comparative data for similar compounds (e.g., 2-((6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl) derivatives) highlight the importance of heterocyclic diversity .
Q. What methodologies resolve contradictions in reported biological activities (e.g., cytotoxicity vs. anti-inflammatory effects)?
Discrepancies arise from assay conditions (e.g., cell line specificity, concentration ranges). To address this:
- Dose-response profiling (e.g., IC50 curves) across multiple cell lines (e.g., HL-60, HeLa) clarifies context-dependent activity .
- Target validation using siRNA knockdown or CRISPR-Cas9 confirms mechanism specificity .
- Meta-analysis of published data identifies outliers due to solvent artifacts (e.g., DMSO interference in viability assays) .
Q. What experimental strategies optimize pharmacological activity while minimizing off-target effects?
- Molecular docking (e.g., AutoDock Vina) predicts binding poses to prioritize derivatives with higher specificity for targets like EGFR or PARP .
- Prodrug design introduces hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce hepatotoxicity .
- In vitro ADME screening evaluates metabolic stability (e.g., microsomal half-life) and plasma protein binding .
Q. How can analytical challenges (e.g., chromatographic separation of diastereomers) be addressed?
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers using hexane/isopropanol gradients .
- Dynamic light scattering (DLS) detects aggregation in solution, which may skew bioactivity data .
Methodological and Safety Considerations
Q. What precautions are necessary for safe handling and storage?
- GHS hazards : Skin irritation (Category 2), eye damage (Category 2A), and respiratory tract irritation (Category 3) .
- Storage : Desiccate at –20°C under inert gas (argon) to prevent hydrolysis of the acetamide group .
- Waste disposal : Neutralize with 10% aqueous NaOH before incineration .
Q. How do reaction conditions influence byproduct formation during scale-up?
- Temperature gradients in large batches may lead to incomplete pyrrolidine ring formation; use microwave-assisted synthesis for uniform heating .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) reduce dimerization side reactions compared to THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
